

A Technical Guide to Cy5.5 Succinimidyl Ester: Mechanism and Application

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Compound of Interest

Compound Name:	Cy5.5-SE
Cat. No.:	B15597321

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cy5.5 succinimidyl ester, a near-infrared (NIR) fluorescent dye conjugate widely utilized in biological research. We will delve into its core mechanism of action, provide detailed experimental protocols for its use in bioconjugation, and present key quantitative data for practical laboratory applications.

Core Mechanism of Action: Amine-Reactive Labeling

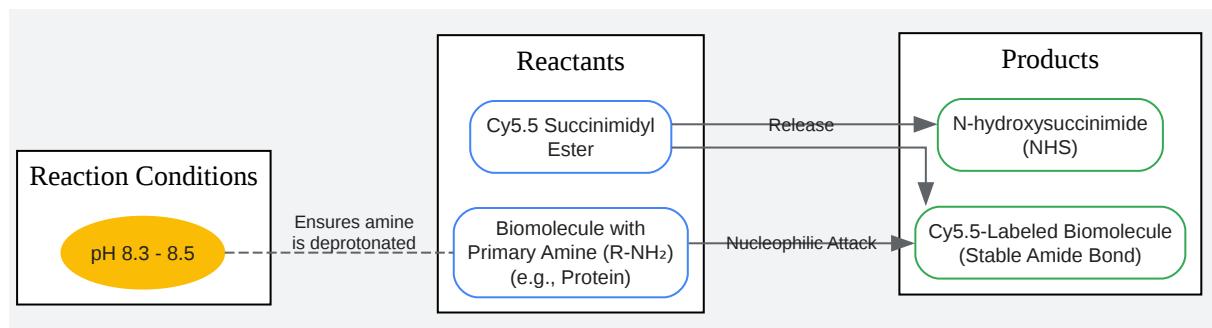
Cy5.5 succinimidyl ester, also known as Cy5.5 NHS ester, is a fluorescent labeling reagent designed to covalently attach the Cy5.5 fluorophore to biomolecules. The core of its functionality lies in the N-hydroxysuccinimide (NHS) ester group, which is a highly efficient amine-reactive moiety.^{[1][2]}

The primary targets for this reaction are the free primary amino groups ($-NH_2$) found on biomolecules.^{[3][4]} In proteins, these are most commonly the ϵ -amino group of lysine residues and the N-terminal α -amino group.^{[5][6]} The reaction proceeds via nucleophilic acyl substitution, where the unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable and irreversible covalent amide bond, effectively linking the Cy5.5 dye to the target molecule, and the release of N-hydroxysuccinimide as a byproduct.^{[1][6][7]}

Reaction Conditions: The efficiency of this labeling reaction is critically dependent on the pH of the reaction buffer.[7]

- Optimal pH: The reaction is most efficient in a slightly alkaline environment, typically between pH 8.3 and 8.5.[7][8] In this range, the primary amines are sufficiently deprotonated and thus nucleophilic, while the hydrolysis of the succinimidyl ester is minimized.
- Low pH (<8): At lower pH values, the amino groups are largely protonated (-NH₃⁺), rendering them non-nucleophilic and significantly slowing the reaction rate.[7][9]
- High pH (>9.0): At higher pH levels, the competing reaction of NHS ester hydrolysis increases significantly, reducing the overall labeling efficiency as the ester reacts with water instead of the amine.[7][10]

Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester.[11]



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Caption: Reaction between Cy5.5 NHS ester and a primary amine.

Quantitative Data

The spectral and physical properties of Cy5.5 are essential for designing experiments and selecting appropriate instrumentation.

Property	Value	Reference
Excitation Maximum (Ex)	~675 nm	[3][12]
Emission Maximum (Em)	~694 nm	[3][12]
Molar Extinction Coefficient	~190,000 $\text{cm}^{-1}\text{M}^{-1}$	[3]
Molecular Weight	~1000.09 g/mol	[3]
Recommended pH Range	4 - 10 (for conjugate)	[4]
Solubility	Water, DMSO, DMF	[3]

Experimental Protocols

This section provides a detailed methodology for labeling an IgG antibody with Cy5.5 succinimidyl ester.

- IgG Antibody (or other protein to be labeled)
- Cy5.5 Succinimidyl Ester
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[8]
- Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5[5][8]
- Purification/Elution Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4
- Gel Filtration Column (e.g., Sephadex G-25) or Spin Column (10K MWCO for IgG)[5]
- (Optional) Quenching Solution: 1 M Lysine or Hydroxylamine
- Spectrophotometer (for measuring absorbance)
- Protein Solution:
 - Dissolve or dialyze the antibody into the 0.1 M sodium bicarbonate reaction buffer.[12]

- Adjust the protein concentration to 2.5 - 10 mg/mL. Higher protein concentrations (>5 mg/mL) generally lead to greater labeling efficiency.[5][12]
- Ensure the protein solution is free of amine-containing contaminants like Tris or ammonium salts.[12]
- Dye Stock Solution:
 - Allow the vial of Cy5.5 NHS ester to warm to room temperature before opening to prevent moisture condensation.[5]
 - Prepare a 10 mg/mL or 10 mM stock solution of the dye by dissolving it in anhydrous DMSO or DMF.[12][13] Vortex briefly to ensure it is fully dissolved.[5]
 - Note: This stock solution should be prepared fresh immediately before use, as the NHS ester is susceptible to hydrolysis.[8][12] Unused stock in anhydrous DMSO can be stored at -20°C for a few weeks, protected from light and moisture.[5][14]
- Calculate Molar Ratio: Determine the desired dye-to-protein molar ratio. Ratios between 5:1 and 20:1 are often good starting points for optimization.[13] For IgG, a ratio of 9:1 to 15:1 is typical.[5]
- Initiate Reaction: While gently stirring or vortexing the protein solution, add the calculated volume of the Cy5.5 stock solution dropwise.[5][12]
 - Ensure the volume of DMSO/DMF added does not exceed 10% of the total reaction volume to avoid protein denaturation.[13]
- Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[5][12] Continuous, gentle stirring or rocking is recommended.[5]

It is crucial to separate the labeled antibody from the unreacted, free Cy5.5 dye immediately after the reaction.[5]

- Gel Filtration Chromatography (Recommended):
 - Equilibrate a Sephadex G-25 column with 1X PBS.[12]

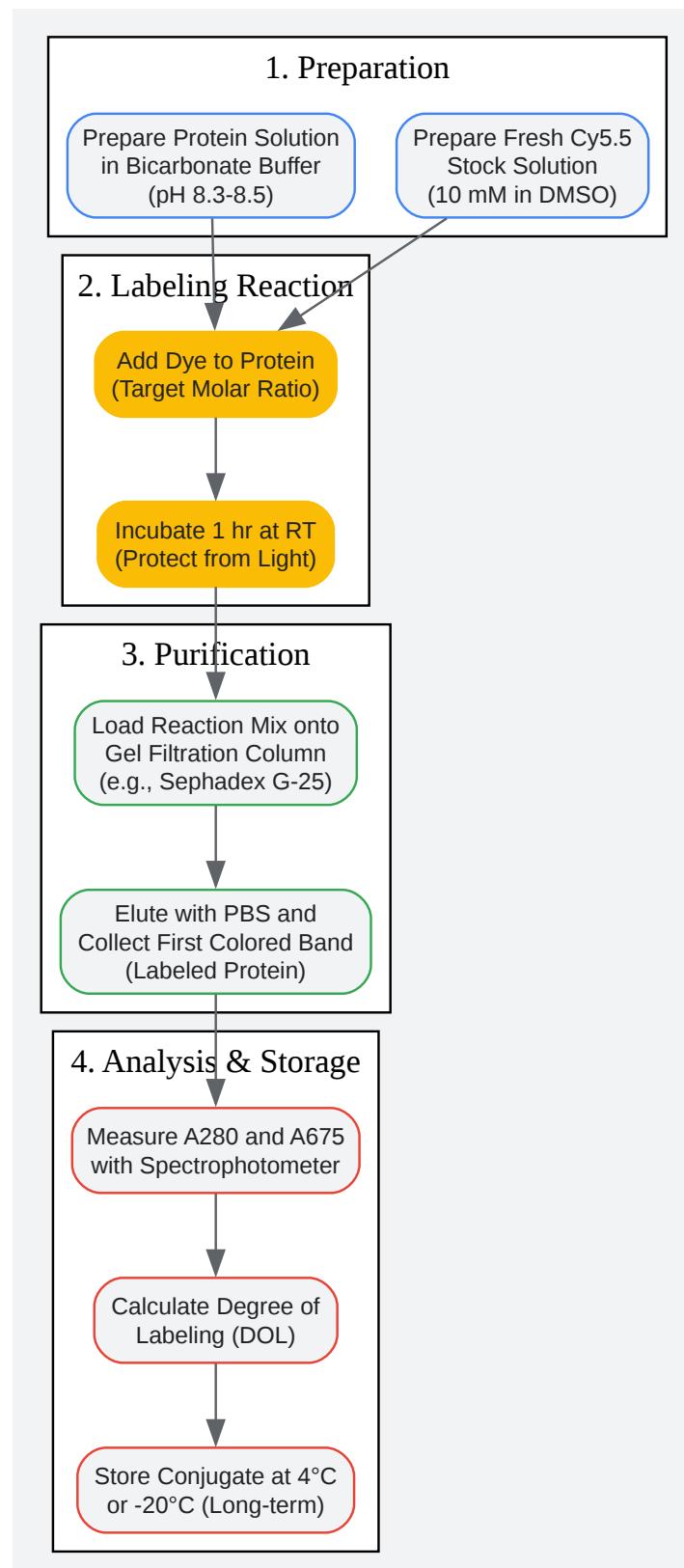
- Load the entire reaction mixture onto the column.[\[5\]](#)
- Elute with 1X PBS. The first colored band to elute from the column is the Cy5.5-labeled antibody conjugate.[\[5\]](#) The smaller, free dye molecules will elute later.
- Collect the fractions corresponding to the first band.
- Spin Column/Ultrafiltration:
 - For smaller scale reactions, an ultrafiltration vial (e.g., 10K MWCO for IgG) can be used to remove free dye and concentrate the sample.[\[5\]](#)

The DOL, or the average number of dye molecules conjugated to each protein, is determined spectrophotometrically.

- Measure the absorbance of the purified conjugate at 280 nm (A_{280} , for protein) and ~675 nm (A_{675} , for Cy5.5).
- Calculate the protein concentration, correcting for the dye's absorbance at 280 nm:
 - Protein Conc. (M) = $[A_{280} - (A_{675} \times CF)] / \epsilon_{\text{protein}}$
 - Where:
 - CF is the correction factor (A_{280} / A_{max} for the dye). For Cy5.5, this is typically around 0.05.
 - $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the protein at 280 nm (e.g., $\sim 210,000 \text{ M}^{-1}\text{cm}^{-1}$ for IgG).
- Calculate the DOL:
 - $\text{DOL} = A_{675} / (\epsilon_{\text{dye}} \times \text{Protein Conc. (M)})$
 - Where:
 - ϵ_{dye} is the molar extinction coefficient of Cy5.5 at ~675 nm ($\sim 190,000 \text{ M}^{-1}\text{cm}^{-1}$).

An optimal DOL for most antibodies is between 2 and 10.[\[14\]](#)

- Store the final conjugate solution at 4°C, protected from light.[5]
- For long-term storage, add a carrier protein like BSA (to 5-10 mg/mL) and a bacteriostatic agent like sodium azide (to 0.01-0.03%).[5] Alternatively, add glycerol to 50% and store at -20°C.[5] Under these conditions, conjugates can be stable for a year or more.[5]

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